molecular formula C11H18ClNO2 B027185 2,5-Dimethoxy-4-methylphenethylamine hydrochloride CAS No. 25505-65-1

2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Cat. No.: B027185
CAS No.: 25505-65-1
M. Wt: 231.72 g/mol
InChI Key: UIPCUUZBUOLEMM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-methylphenethylamine hydrochloride, also known as 2C-D hydrochloride, is a synthetic substituted phenethylamine of significant interest in neuropharmacological research. It is recognized for its role as a key compound for investigating the structure-activity relationships of serotonergic psychedelics and their interactions with 5-HT receptor subtypes. This compound acts as a partial agonist at serotonin receptors, with binding affinity for the 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors . Its well-characterized receptor interaction profile makes it a valuable tool for studying serotonin receptor function and signaling . Researchers utilize 2C-D to explore the pharmacological mechanisms underlying the effects of psychedelic substances and to probe the role of the 5-HT 2 receptor family in various neurological processes . In scientific literature, 2C-D has been described as a "pharmacological tofu" due to its ability to extend or potentiate the effects of other psychoactive substances in research settings without dominating the observed experimental outcomes . The hydrochloride salt form offers enhanced stability and solubility for in vitro applications. Intended Research Applications: • Investigation of serotonin receptor (5-HT 2A/2B/2C ) pharmacology and function • Studies on the structure-activity relationships of phenethylamine-based compounds • Neuropharmacological research on serotonergic systems and receptor signaling pathways Note: This product is intended for research purposes only in controlled laboratory settings. It is not for diagnostic, therapeutic, or human consumption of any kind.

Properties

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPCUUZBUOLEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180193
Record name Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride
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Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25505-65-1
Record name 4-Methyl-2,5-dimethoxyphenethylamine hydrochloride
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Record name 2,5-Dimethoxy-4-methylphenethylamine hydrochloride
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Record name Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride
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Record name 25505-65-1
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Record name 2C-D HYDROCHLORIDE
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Preparation Methods

Leuckart Reaction Mechanism

The Leuckart reaction involves reductive amination using ammonium formate as both the nitrogen source and reducing agent. Key steps include:

  • Condensation : The ketone reacts with excess ammonium formate at elevated temperatures (160–200°C), forming an intermediate imine.

  • Reduction : The imine is reduced in situ to yield the primary amine.

  • Hydrolysis : Acidic hydrolysis liberates the free base, which is subsequently converted to the hydrochloride salt via HCl gas bubbling.

This method achieves moderate yields (45–55%) but requires rigorous purification due to byproduct formation, particularly from incomplete reduction or over-alkylation.

Modern Synthetic Routes

Recent advancements prioritize catalytic efficiency and greener chemistry principles. The Chinese patent CN101311162B outlines a four-step synthesis starting from 2,5-dimethoxyacetophenone, optimizing bromination and amination stages.

Step 1: Bromination

2,5-Dimethoxyacetophenone undergoes α-bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid. This exothermic reaction produces 2-bromo-1-(2,5-dimethoxy-4-methylphenyl)propan-1-one with >90% conversion.

Step 2: Gabriel Amine Synthesis

The brominated intermediate reacts with potassium phthalimide in dimethylformamide (DMF), followed by hydrazine hydrate to liberate the primary amine. This step avoids the harsh conditions of the Leuckart method, improving yield to 68–72%.

Step 3: Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, precipitating DOM hydrochloride. Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (%)
BrominationHBr, H₂O₂, 60°C9285
AminationK-phthalimide, DMF, 110°C7090
Salt FormationHCl/EtOH, 0°C9598

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and regulatory compliance. The DEA’s Special Testing Laboratory provides validated protocols for DOM hydrochloride:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 6.95 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.92 (m, 2H, CH₂NH₂), 2.20 (s, 3H, Ar-CH₃).

  • ¹³C NMR : Confirms methoxy (δ 56.1, 56.3) and methyl groups (δ 21.5).

Mass Spectrometry

  • EI-MS : m/z 209 (M⁺), 166 (M⁺-CH₃NH₂), 151 (M⁺-C₃H₆NH₂).

Infrared Spectroscopy

  • FTIR (ATR) : Peaks at 2872 cm⁻¹ (C-H stretch), 1595 cm⁻¹ (aromatic C=C), 1173 cm⁻¹ (C-O methoxy).

Challenges and Regulatory Considerations

DOM hydrochloride’s status as a Schedule I controlled substance (USDEA 21 CFR 1308.11(d)) imposes strict controls on precursor chemicals and synthesis facilities. Key challenges include:

  • Byproduct Management : Over-alkylation during Leuckart reactions generates toxic residues, necessitating column chromatography.

  • Catalyst Costs : Transition metal catalysts (e.g., Pd/C) in modern routes increase production expenses.

  • Analytical Validation : Regulatory agencies require full spectral characterization to distinguish DOM from structural analogs .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-methylphenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Psychopharmacological Research

2C-D is primarily recognized for its psychedelic properties and has been studied for its effects on serotonin receptors. Specifically, it acts as a partial agonist at the 5-HT2A receptor, which is implicated in the modulation of mood, perception, and cognition. Research has demonstrated that compounds like 2C-D can provide insights into the mechanisms of psychedelic drugs and their potential therapeutic benefits.

Table 1: Receptor Activity of 2C-D

Receptor TypeActivityAffinity (pEC50)
5-HT2APartial Agonist5.09
5-HT2BPartial Agonist4.73

This receptor activity profile indicates that 2C-D may be useful in understanding the pharmacodynamics of psychedelics, contributing to research on their therapeutic potentials in treating conditions such as depression and anxiety disorders .

Therapeutic Potential

The exploration of psychedelics for therapeutic use has gained momentum, with studies suggesting that substances like 2C-D may help alleviate symptoms of various mental health disorders. Alexander Shulgin, a prominent figure in psychedelic research, noted that 2C-D could act as a "pharmacological tofu," enhancing the effects of other substances without overwhelming them . This property makes it a candidate for combination therapies in psychotherapeutic settings.

Case Study: Microdosing and Mental Health

Recent anecdotal reports and preliminary studies have explored microdosing with psychedelics, including 2C-D. Users have reported improvements in mood, creativity, and cognitive function at lower doses (10 mg or less), suggesting potential applications in enhancing mental well-being without the intense experiences associated with full doses .

Forensic and Clinical Toxicology

Due to its psychoactive properties, 2C-D has implications in forensic science and clinical toxicology. It is included in drug testing panels to identify substance use among individuals in clinical or legal contexts. The compound's presence can indicate psychedelic use, which has different legal ramifications depending on jurisdiction.

Table 2: Applications in Forensic Science

ApplicationDescription
Drug TestingDetection of psychoactive substances
Clinical ToxicologyAssessment of substance use in patients
Legal InvestigationsIdentification of substances involved in cases

Synthesis and Chemical Properties

The synthesis of 2C-D involves several chemical processes that have been documented extensively. The compound is derived from precursor chemicals through various reactions, including alkylation and reduction processes. These methods are crucial for producing high-purity samples for research purposes.

Table 3: Synthesis Overview

StepDescription
Precursor PreparationSynthesis from starting materials
AlkylationIntroduction of alkyl groups
Hydrochloride FormationConversion to hydrochloride salt for stability

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the modulation of serotonin signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The 2C-X series of phenethylamines share a core structure but differ in substituents at the 4-position. Key analogs and their properties are summarized below:

Table 1: Structural Comparison of 2C-D HCl and Analogs
Compound Name 4-Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Reference
2C-D HCl (4-methyl) Methyl C₁₁H₁₇NO₂·HCl 267.7 Ho et al. (1970)
2C-B HCl (4-bromo) Bromo C₁₀H₁₄BrNO₂·HCl 312.6 Shulgin & Shulgin (1991)
2C-I HCl (4-iodo) Iodo C₁₀H₁₄INO₂·HCl 359.6 Kuipers et al. (1995)
2C-T-2 HCl (4-ethylthio) Ethylthio C₁₂H₁₉NO₂S·HCl 277.9 Habrdova et al. (2005)
2C-E HCl (4-ethyl) Ethyl C₁₂H₁₉NO₂·HCl 269.7 Shulgin & Shulgin (1991)
2C-P HCl (4-propyl) Propyl C₁₃H₂₁NO₂·HCl 281.8 Shulgin & Shulgin (1995)

Notes:

  • 2C-T-2 HCl exhibits a melting point of 180°C and produces a light pink-orange color in the Marquis test .
  • 2C-B HCl and 2C-I HCl are halogenated analogs with significantly higher molecular weights due to bromine/iodine substitution .

Pharmacological Activity

  • 2C-T-7 HCl (4-propylthio) and 2C-I HCl exhibit prolonged hallucinogenic effects due to enhanced lipophilicity and metabolic stability .
  • 2C-B HCl and 2C-I HCl are potent 5-HT₂A agonists with higher efficacy than 2C-D HCl, as demonstrated in animal models .
  • 2C-P HCl (4-propyl) shows delayed onset of action, likely due to slower blood-brain barrier penetration .

Legal and Regulatory Status

Under the Controlled Substances Act (SA, 2018) , 2C-D HCl and its analogs are classified as trafficable substances with strict penalties:

Table 2: Legal Thresholds for Selected 2C-X Compounds
Compound Pure Substance Threshold Mixed Substance Threshold
2C-D HCl 1 kg 0.5 kg
2C-B HCl 1 kg 0.5 kg
2C-T-2 HCl 1 kg 0.5 kg
2C-I HCl 1 kg 0.5 kg

Biological Activity

2,5-Dimethoxy-4-methylphenethylamine hydrochloride, commonly referred to as 2C-D, is a member of the phenethylamine family and is known for its psychoactive properties. This compound has garnered interest in both recreational and research contexts due to its hallucinogenic effects and interactions with various neurotransmitter systems. This article reviews the biological activity of 2C-D, focusing on its receptor interactions, pharmacological effects, and case studies that highlight its impact on human physiology.

Chemical Structure and Properties

2C-D is characterized by the following structural formula:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This structure features two methoxy groups at the 2 and 5 positions and a methyl group at the 4 position of the phenethylamine backbone, contributing to its lipophilicity and potential psychoactive effects.

Receptor Interaction Profiles

Research indicates that 2C-D interacts primarily with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in the modulation of mood, perception, and cognition. The binding affinities of 2C-D for various receptors are summarized in Table 1.

Receptor Binding Affinity (Ki) Effect
5-HT_1A>2700 nMMinimal interaction
5-HT_2A8-1700 nMModerate to high affinity
5-HT_2BNot specifiedLimited activity
TAAR121-3300 nMModerate affinity
Dopaminergic D_2Not specifiedMinimal interaction

The data suggest that 2C-D exhibits a preference for the 5-HT_2A receptor over other serotonin subtypes, which aligns with its reported psychedelic effects. The compound's interaction with trace amine-associated receptor 1 (TAAR1) also indicates potential for psychostimulant activity.

Pharmacological Effects

The pharmacological profile of 2C-D includes both stimulant and hallucinogenic effects. Users have reported experiences characterized by enhanced sensory perception, visual distortions, and altered states of consciousness. The compound's effects can be attributed to its agonistic activity at serotonin receptors, particularly the 5-HT_2A receptor.

Case Studies

Several case studies have documented the effects of 2C-D in recreational use:

  • Case Study A : A user reported intense visual hallucinations accompanied by feelings of euphoria and increased sociability after consuming a moderate dose (approximately 20 mg). The individual experienced heightened sensory awareness but also noted episodes of anxiety.
  • Case Study B : Another report detailed adverse reactions including agitation, nausea, and confusion following higher doses (up to 40 mg). This user exhibited symptoms consistent with serotonin toxicity, highlighting the risks associated with excessive intake.
  • Case Study C : In a clinical setting, a subject administered a low dose (10 mg) experienced mild psychedelic effects without significant adverse reactions. This suggests a potential therapeutic window for controlled use in clinical research.

Q & A

Q. How do researchers ensure compliance with Schedule I regulations in the U.S.?

  • Methodology : Obtain DEA research licenses (e.g., Schedule I Authorization) and maintain chain-of-custody documentation. Use secure storage (double-locked containers) and logbooks for aliquot tracking. Collaborate with accredited forensic labs for disposal .

Q. What ethical frameworks apply to behavioral studies involving this psychedelic compound?

  • Methodology : Adhere to ARRIVE guidelines for rodent studies (dose justification, blinding). For human cell lines, obtain IRB approval and use informed consent. Publish negative results to mitigate publication bias .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology : Systematically modify substituents (e.g., methyl → ethyl/propyl) and evaluate receptor affinity shifts. Use QSAR models to predict physicochemical properties (logP, pKa). Prioritize derivatives with >10-fold selectivity for 5-HT₂A over 5-HT₂C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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